molecular formula C16H12ClNO2 B5581012 2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

Cat. No.: B5581012
M. Wt: 285.72 g/mol
InChI Key: XOHAKQXNSOLHRZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.0556563 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Kavitha et al. (2006) described the synthesis of a dipolarophile used to construct bioactive heterocycles, showcasing the importance of structural analysis in understanding compound properties. The detailed crystal structure analysis provides insights into molecular interactions and design strategies for new molecules with potential scientific applications (C. Kavitha, G. Sarala, S. Naveen, S. Anandalwar, J. S. Prasad, K. Rangappa, 2006).

Biological Activity and Therapeutic Potential

  • Fang-gan (2015) synthesized Danshensu derivatives, including compounds similar to the one , to explore their potential in developing cardiovascular drugs. This research highlights the pharmaceutical applications of acrylonitrile derivatives in targeting specific health conditions (Qin Fang-gan, 2015).

Material Science and Polymer Research

  • Trochimczuk, Streat, and Kolarz (2001) investigated the sorptive properties of highly polar polymeric sorbents synthesized from acrylonitrile derivatives. Their study emphasizes the relevance of such compounds in developing materials with specific adsorption characteristics for environmental and industrial applications (A. Trochimczuk, M. Streat, B. Kolarz, 2001).

Novel Synthesis Approaches

  • Research by Gaudry (1945) on the condensation of acrylonitrile with diazonium chlorides to synthesize α-amino acids exemplifies the chemical versatility and utility of acrylonitrile derivatives in synthetic organic chemistry. This foundational work contributes to our understanding of amino acid synthesis methods (R. Gaudry, 1945).

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-16-9-11(2-7-15(16)19)8-13(10-18)12-3-5-14(17)6-4-12/h2-9,19H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHAKQXNSOLHRZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.